molecular formula C20H25N3O2 B2976951 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309575-77-5

8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2976951
CAS No.: 2309575-77-5
M. Wt: 339.439
InChI Key: OIRDTWQICUCWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 8-[4-(Propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS: 2309575-77-5) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. The molecule is substituted at the 3-position with a pyrazole ring and at the 8-position with a 4-(propan-2-yloxy)benzoyl group. Its molecular formula is C20H25N3O2, with a molecular weight of 339.4 g/mol .

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14(2)25-19-8-4-15(5-9-19)20(24)23-16-6-7-17(23)13-18(12-16)22-11-3-10-21-22/h3-5,8-11,14,16-18H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTWQICUCWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the bicyclic structure: The final step involves the cyclization of the intermediate compound to form the azabicyclo[3.2.1]octane structure. This can be achieved through intramolecular cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The benzoyl and pyrazole groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzoyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a versatile pharmacophore, and substitutions at the 3- and 8-positions significantly influence biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Substituent Variations at the 8-Position
Compound Name Substituent at 8-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Propan-2-yloxy)benzoyl C20H25N3O2 339.4 Balanced lipophilicity; lacks halogens or sulfonyl groups .
3-(1H-Pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[...] 4-(Pyrrolidine-1-sulfonyl)benzoyl C21H26N4O3S 414.5 Sulfonyl group enhances polarity and potential hydrogen bonding .
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[...] 2-Bromophenylsulfonyl C15H17BrN4O2S 397.3 Bromine increases molecular weight and electronegativity .
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[...]propan-1-one Methoxyphenylpropanone C19H24N4O2 340.4 Methoxy group donates electron density, altering electronic interactions .

Key Observations :

  • Lipophilicity : The isopropyloxy group in the target compound may enhance lipid solubility compared to polar sulfonamides, favoring passive diffusion in biological systems.
Substituent Variations at the 3-Position
Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1H-Pyrazol-1-yl C20H25N3O2 339.4 Pyrazole: Moderately basic, π-π stacking capability .
8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione Oxa-dione + methylpyrazole C10H11N3O3 221.2 Oxa-dione introduces hydrogen-bonding sites; lower molecular weight .
3-(4-Chloro-1H-pyrazol-1-yl)-8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[...] 4-Chloropyrazole + imidazole sulfonyl C16H22ClN5O2S 383.9 Chlorine enhances electronegativity; imidazole adds heterocyclic complexity .

Key Observations :

  • Functional Groups : Chlorinated pyrazole () may improve metabolic stability but increase toxicity risks.
Core Modifications
Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Features
(1R,3R,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[...] Hexylphenoxy + sulfonamide C23H33N3O3S 431.6 Long alkyl chain increases lipophilicity; sulfonamide enhances solubility .
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Cyclopropylmethyl + ketone C11H17NO 179.3 Ketone introduces polarity; cyclopropyl enhances steric hindrance .

Key Observations :

  • Steric Effects: Cyclopropylmethyl () and hexylphenoxy () substituents may hinder binding to compact active sites compared to the target compound’s benzoyl group.
  • Solubility : Sulfonamide derivatives () likely have better aqueous solubility than the target compound due to ionizable groups.

Biological Activity

The compound 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane , with the CAS number 2309575-77-5, is a novel azabicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a critical role in the metabolism of palmitoylethanolamide (PEA), a lipid mediator involved in the modulation of inflammation and pain. The inhibition of NAAA can enhance the therapeutic effects of PEA, making this compound a candidate for managing inflammatory conditions.

PropertyValue
Molecular FormulaC20_{20}H25_{25}N3_{3}O2_{2}
Molecular Weight339.4 g/mol
CAS Number2309575-77-5

The primary mechanism through which 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its biological effects is by inhibiting the activity of NAAA. This inhibition prevents the breakdown of PEA, thereby prolonging its anti-inflammatory and analgesic effects at sites of inflammation. Research indicates that this compound demonstrates a non-covalent mechanism of action, which is crucial for its selectivity and efficacy in vivo .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has revealed that modifications to the azabicyclo[3.2.1]octane core can significantly influence the inhibitory potency against NAAA. For instance, various derivatives have been synthesized and tested, with certain structural features enhancing their pharmacokinetic profiles and biological activity. A notable finding is that compounds with an ethoxymethyl group at the endo position exhibit superior inhibitory activity compared to their exo counterparts .

In Vitro and In Vivo Studies

In vitro studies have shown that 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has an IC50_{50} value in the low nanomolar range, demonstrating potent inhibition of human NAAA (IC50_{50} = 0.042 μM) . In vivo pharmacological evaluations suggest that compounds from this class can effectively reduce inflammation and pain in animal models, supporting their potential therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Model of Inflammatory Pain : In a murine model of inflammatory pain, administration of this compound resulted in a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.
  • Chronic Pain Models : Long-term studies assessing chronic pain conditions showed sustained efficacy in pain relief without significant side effects, suggesting a favorable safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.